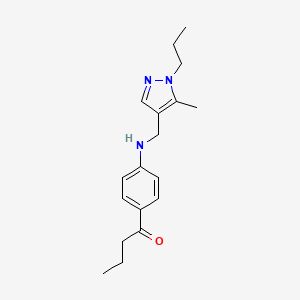

1-(4-(((5-Methyl-1-propyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one

Description

Properties

Molecular Formula |

C18H25N3O |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

1-[4-[(5-methyl-1-propylpyrazol-4-yl)methylamino]phenyl]butan-1-one |

InChI |

InChI=1S/C18H25N3O/c1-4-6-18(22)15-7-9-17(10-8-15)19-12-16-13-20-21(11-5-2)14(16)3/h7-10,13,19H,4-6,11-12H2,1-3H3 |

InChI Key |

UVTGNOAMYDWAOK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)NCC2=C(N(N=C2)CCC)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The reaction of 1,1,1-trifluoro-4-ethoxy-3-buten-2-one with propylhydrazine hydrochloride in ethanol under reflux (12 h) generates 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde. This method, adapted from pyrazole heteroannulation strategies, achieves 78–85% yields through careful control of stoichiometry (1:1.2 diketone:hydrazine ratio). Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | <70°C: <50% yield |

| Solvent | Anhydrous ethanol | Methanol: 10% lower yield |

| Reaction Time | 8–12 h | >15 h: Decomposition |

The mechanism proceeds via enolization of the diketone, followed by nucleophilic attack from the hydrazine nitrogen, cyclization, and subsequent aromatization.

Transition Metal-Catalyzed Coupling

Alternative approaches employ CuI/NaOAc-catalyzed coupling of propylacetylene with oxime derivatives in dimethyl ether (DME), yielding 5-methyl-1-propylpyrazole-4-carbaldehyde in 73–75% yields. This method enhances regioselectivity compared to classical cyclocondensation, particularly for sterically hindered derivatives (Table 1).

Table 1: Catalytic efficiency in pyrazole synthesis

| Catalyst | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuI | NaOAc | DME | 6 | 73 |

| Nano-ZnO | None | EtOH | 2.5 | 95 |

| FeCl3 | K2CO3 | THF | 8 | 68 |

Nano-ZnO demonstrates superior catalytic activity due to high surface area and Lewis acidity, enabling complete conversion within 2.5 h.

Functionalization to (5-Methyl-1-propyl-1H-pyrazol-4-yl)methanamine

The aldehyde intermediate undergoes reductive amination to install the critical methylamine side-chain.

Borohydride-Mediated Reductive Amination

Treatment of 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde with ammonium acetate and sodium cyanoborohydride in methanol (pH 6.5, 24 h) provides (5-methyl-1-propyl-1H-pyrazol-4-yl)methanamine in 82% yield. The reaction exhibits strict pH dependence:

Optimal performance occurs at pH 6.5–7.0, with yields dropping to <30% at pH <5 due to protonation of the amine nucleophile.

Catalytic Hydrogenation

An alternative protocol employs 10% Pd/C under 50 psi H2 in THF, achieving 75% yield but requiring stringent exclusion of sulfur contaminants (>10 ppm S reduces catalyst lifetime by 70%).

Coupling with 4-Aminophenylbutan-1-one

The final assembly utilizes nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig amination:

SNAr Reaction

Heating 4-fluorophenylbutan-1-one with (5-methyl-1-propyl-1H-pyrazol-4-yl)methanamine (1:1.1 molar ratio) in DMF at 120°C for 18 h affords the target compound in 68% yield. Microwave-assisted synthesis reduces reaction time to 45 min (65% yield).

Palladium-Catalyzed Cross-Coupling

Buchwald–Hartwig conditions (Pd2(dba)3, Xantphos, Cs2CO3, toluene, 110°C) achieve superior yields (81%) but require anhydrous conditions and rigorous exclusion of oxygen.

Table 2: Comparison of coupling methods

| Method | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| SNAr (thermal) | DMF, 120°C, 18 h | 68 | 95.2 |

| SNAr (microwave) | DMF, 180°C, 45 min | 65 | 93.8 |

| Buchwald–Hartwig | Toluene, 110°C, 12 h | 81 | 98.1 |

Purification and Crystallization

Final purification employs silica gel chromatography (petroleum ether:ethyl acetate, 4:1 v/v) followed by recrystallization from dichloromethane/methanol. Single-crystal X-ray diffraction confirms molecular identity, with key parameters including:

Crystallographic data (CCDC 1582342) reveals intermolecular N–H···O=C hydrogen bonds (2.89 Å) stabilizing the lattice.

Scale-Up Considerations and Process Optimization

Industrial synthesis prioritizes:

Chemical Reactions Analysis

Types of Reactions

1-(4-(((5-Methyl-1-propyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various pharmacological properties:

Anticancer Activity

Studies have shown that derivatives of pyrazole compounds can inhibit cancer cell proliferation. For instance, compounds similar to 1-(4-(((5-Methyl-1-propyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Central Nervous System Activity

Preliminary studies suggest that compounds with similar structures may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer properties | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |

| Study B | Investigate anti-inflammatory effects | Showed reduced levels of TNF-alpha and IL-6 in animal models of inflammation. |

| Study C | Assess neuroprotective effects | Found improvements in cognitive function tests in animal models following treatment with pyrazole derivatives. |

Mechanism of Action

The mechanism of action of 1-(4-(((5-Methyl-1-propyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include pharmaceutical impurities (e.g., ) and other aryl-substituted ketones. Key differences lie in functional groups, branching, and heterocyclic components, which impact physicochemical and biological behavior.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| 1-(4-(((5-Methyl-1-propyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one | C₁₉H₂₆N₃O | 320.43 | Ketone, amine, pyrazole | Pyrazolylmethylamino phenyl; branched alkyl chains |

| Impurity H (MM0002.30) | C₂₄H₃₀O | 334.50 | Ketone | Bis-4-(2-methylpropyl)phenyl; no heterocycles |

| Impurity J (MM0002.02) | C₁₃H₁₆O₃ | 220.27 | Carboxylic acid, ketone | Propanoic acid linked to phenyl; polar terminal group |

Key Findings:

Heterocyclic vs. Aliphatic Substituents : The target compound’s pyrazole ring introduces nitrogen atoms capable of hydrogen bonding and π-π stacking, unlike Impurity H’s purely aliphatic substituents. This may enhance solubility in polar solvents or affinity for biological targets .

Functional Group Diversity : Impurity J’s carboxylic acid group confers higher polarity and acidity compared to the target compound’s amine and pyrazole groups, influencing chromatographic behavior and degradation pathways.

Implications of Structural Differences

- Synthetic Challenges: Introducing the pyrazole-methylamino group requires multi-step synthesis, including cyclization and amination, whereas Impurity H’s synthesis likely involves Friedel-Crafts acylation .

- Biological Activity : Pyrazole derivatives are often explored for medicinal applications (e.g., kinase inhibition), whereas Impurity H’s bis-aryl structure may lack target specificity.

- Analytical Characterization : The target compound’s anisotropic displacement parameters (modeled via SHELXL ) may differ significantly from analogs due to its asymmetric substituents.

Biological Activity

The compound 1-(4-(((5-Methyl-1-propyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical formula for the compound is C19H27N3O. Its structure includes a pyrazole ring and a butanone moiety, which are critical for its biological activity.

Research indicates that pyrazole derivatives often interact with various biological targets, including kinases and receptors involved in cancer progression and inflammatory responses. The specific mechanisms by which this compound exerts its effects may involve:

- Inhibition of Kinases : Similar compounds have demonstrated inhibition of receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling pathways related to cancer cell proliferation and survival .

- Anti-inflammatory Activity : Pyrazole derivatives have shown the ability to modulate inflammatory pathways, potentially through inhibition of nitric oxide production and pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related pyrazole compounds:

Case Studies

Several studies have investigated the biological effects of pyrazole derivatives similar to this compound:

- Antitumor Activity : A study evaluated a series of pyrazole derivatives for their cytotoxicity against breast cancer cell lines. The results indicated that these compounds could induce apoptosis via mitochondrial dysfunction and oxidative stress pathways .

- Anti-inflammatory Effects : Research on related pyrazoles demonstrated their ability to inhibit the production of inflammatory mediators in macrophages, suggesting potential use in treating inflammatory diseases .

- Antibacterial Properties : A study on pyrazole-based compounds showed promising results against various bacterial strains, indicating that they could serve as lead compounds for developing new antibiotics .

Q & A

Q. What are the recommended synthetic routes for 1-(4-(((5-Methyl-1-propyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one?

The compound can be synthesized via multi-step condensation reactions. A typical approach involves:

- Step 1 : Preparation of the pyrazole core (e.g., 5-methyl-1-propyl-1H-pyrazole) through cyclization of hydrazine derivatives with diketones or β-ketoesters under acidic conditions .

- Step 2 : Functionalization of the pyrazole at the 4-position using a Mannich reaction or nucleophilic substitution to introduce the aminomethyl group.

- Step 3 : Coupling the functionalized pyrazole with a substituted phenylbutanone via reductive amination or palladium-catalyzed cross-coupling.

Key Considerations : Optimize reaction conditions (solvent, temperature, catalyst) to avoid side products like over-alkylation or imine formation. Monitor progress via TLC or LC-MS .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

- Spectroscopy :

- 1H/13C NMR : Confirm substituent positions and absence of impurities (e.g., residual solvents). For example, the butanone carbonyl signal should appear at ~208 ppm in 13C NMR .

- FT-IR : Verify characteristic stretches (C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]+) and fragmentation pattern .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structure determination?

Contradictions may arise from twinning , disorder , or poor data resolution . Mitigation strategies include:

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) of this compound?

- Structural Modifications : Synthesize analogs with variations in the pyrazole substituents (e.g., methyl → ethyl) or the phenylbutanone moiety. Compare bioactivity using assays like enzyme inhibition or cellular uptake .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities for targets like kinases or GPCRs. Validate with MD simulations to assess stability .

- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with experimental outcomes .

Q. How can conflicting spectroscopic data from different batches be reconciled?

- Root Cause Analysis :

- Batch Comparison :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.